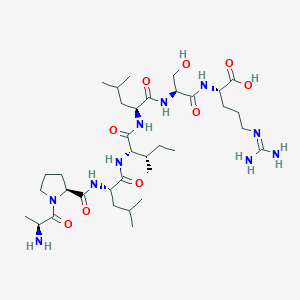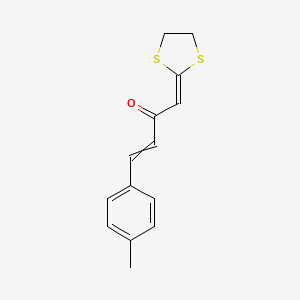
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a dithiolane ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one typically involves the formation of the dithiolane ring followed by the introduction of the butenone moiety. Common synthetic routes may include:
Formation of the Dithiolane Ring: This can be achieved through the reaction of a dithiol with a suitable electrophile under acidic or basic conditions.
Introduction of the Butenone Moiety: This step may involve the use of a Wittig reaction or a similar carbon-carbon bond-forming reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The dithiolane ring and butenone moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane Derivatives: Compounds with similar dithiolane rings.
Butenone Derivatives: Compounds with similar butenone moieties.
Uniqueness
1-(1,3-Dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one is unique due to its specific combination of the dithiolane ring and butenone moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
327985-99-9 |
|---|---|
Molecular Formula |
C14H14OS2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-ylidene)-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c1-11-2-4-12(5-3-11)6-7-13(15)10-14-16-8-9-17-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
MMTDHRRRYCKXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


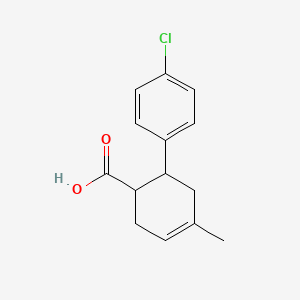
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
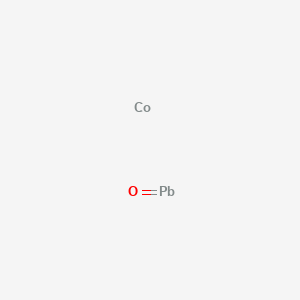
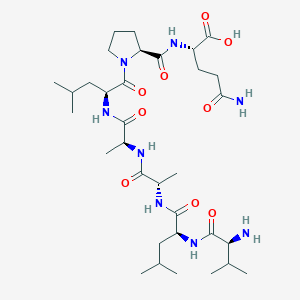

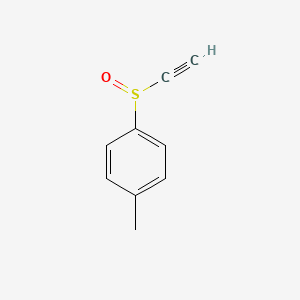

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
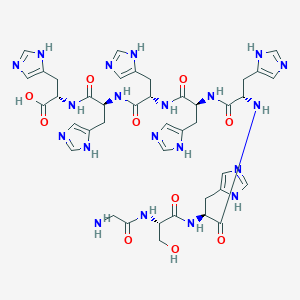

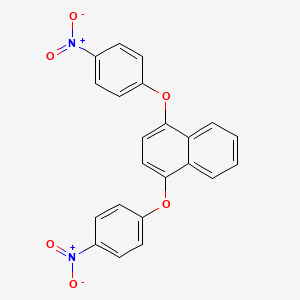
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
